

N-Cinnamylpiperidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Cinnamylpiperidine*

CAS No.: 5882-82-6

Cat. No.: B15193225

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N-Cinnamylpiperidine**, a piperidine derivative with emerging biological significance. This document details its chemical identity, synthesis, and known biological activities, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Chemical Identity and Synonyms

N-Cinnamylpiperidine is a chemical compound with the molecular formula $C_{14}H_{19}N$. It exists as two geometric isomers, (E)- and (Z)-**N-Cinnamylpiperidine**, each with a unique CAS number and distinct properties.

Identifier	(E)-N-Cinnamylpiperidine	(Z)-N-Cinnamylpiperidine
CAS Number	5882-82-6	5844-54-2
Molecular Formula	C ₁₄ H ₁₉ N	C ₁₄ H ₁₉ N
Molecular Weight	201.31 g/mol	201.31 g/mol
IUPAC Name	1-[(2E)-3-phenylprop-2-en-1-yl]piperidine	1-[(2Z)-3-phenylprop-2-en-1-yl]piperidine
Synonyms	Piperidine, 1-cinnamyl-; 1-(3-Phenyl-2-propenyl)piperidine; N-(trans-Cinnamyl)piperidine	Piperidine, 1-(cis-3-phenyl-2-propenyl)-; N-(cis-Cinnamyl)piperidine

Synthesis of N-Cinnamylpiperidine

While specific, detailed experimental protocols for the direct synthesis of **N-Cinnamylpiperidine** are not extensively documented in publicly available literature, the synthesis of similar piperidine derivatives generally involves established organic chemistry reactions. A plausible synthetic route is the nucleophilic substitution reaction between cinnamyl bromide and piperidine.

Hypothetical Experimental Protocol:

Materials:

- Cinnamyl bromide
- Piperidine
- Anhydrous potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- To a solution of cinnamyl bromide (1.0 equivalent) in anhydrous acetonitrile, add piperidine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove potassium carbonate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **N-Cinnamylpiperidine**.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired isomer purity.

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of **N-Cinnamylpiperidine** and its derivatives has revealed potential therapeutic applications, primarily in the areas of antimicrobial and

neuroprotective activities.

Antimicrobial Activity

Piperidine derivatives are known to possess a wide range of antimicrobial activities. While specific Minimum Inhibitory Concentration (MIC) values for the parent **N-Cinnamylpiperidine** are not readily available in the reviewed literature, studies on its derivatives suggest that the cinnamylpiperidine scaffold is a promising pharmacophore for the development of new antimicrobial agents. The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes.

Acetylcholinesterase (AChE) Inhibition

Several studies have investigated **N-cinnamylpiperidine** derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function. Although specific IC₅₀ values for **N-Cinnamylpiperidine** are not extensively reported, the consistent activity of its derivatives highlights the importance of the cinnamyl and piperidine moieties for binding to the active site of the AChE enzyme.

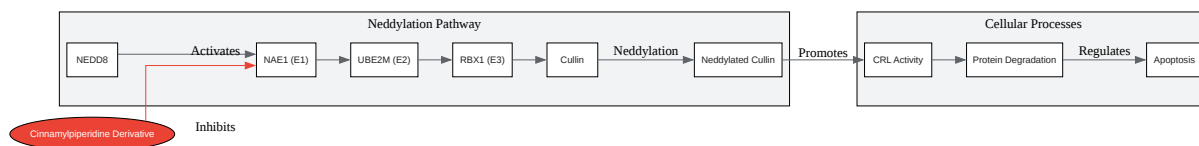
Mechanism of Action and Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by **N-Cinnamylpiperidine** are still under investigation. However, recent research on a cinnamyl piperidine derivative has shed light on a potential anticancer mechanism involving the neddylation pathway.

A study published in 2021 identified a cinnamyl piperidine derivative as a novel neddylation inhibitor.^[1] Neddylation is a post-translational modification process that is crucial for the activity of cullin-RING ligases (CRLs), which are involved in protein degradation. Dysregulation of the neddylation pathway has been linked to the development of various cancers. The study found that the cinnamyl piperidine derivative could inhibit the neddylation of cullin proteins, leading to the induction of apoptosis in gastric cancer cells, partly through the Nrf2-Keap1 pathway.^[1]

This finding suggests that **N-Cinnamylpiperidine** and its analogs may exert their biological effects by modulating key cellular signaling pathways involved in protein homeostasis and cell

survival.



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Caption: Proposed mechanism of action of a cinnamylpiperidine derivative as a neddylation inhibitor.

Future Directions

N-Cinnamylpiperidine represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

- Detailed Synthesis and Characterization: Elucidation of detailed and optimized synthetic protocols for both (E) and (Z) isomers.
- Quantitative Biological Evaluation: Determination of specific MIC and IC₅₀ values for the parent compound against a broad range of microbial strains and cholinesterases.
- Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by **N-Cinnamylpiperidine** to fully understand its biological effects.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for enhanced potency and selectivity.

This comprehensive guide provides a foundation for further exploration of **N-Cinnamylpiperidine** and its potential as a lead compound in drug discovery and development.

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References

- 1. Discovery of a cinnamyl piperidine derivative as new neddylation inhibitor for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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